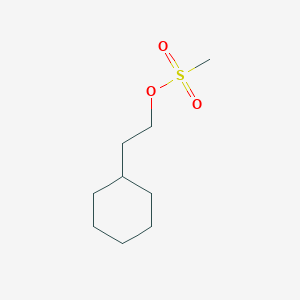

2-Cyclohexylethyl methylsulfonate

Descripción

2-Cyclohexylethyl methylsulfonate is an organosulfur compound featuring a cyclohexylethyl group linked to a methylsulfonate ester moiety (R-O-SO₂-O-CH₃). The cyclohexyl group confers lipophilicity, influencing solubility and reactivity, while the sulfonate ester group may contribute to hydrolytic instability under acidic or basic conditions.

Propiedades

Fórmula molecular |

C9H18O3S |

|---|---|

Peso molecular |

206.30 g/mol |

Nombre IUPAC |

2-cyclohexylethyl methanesulfonate |

InChI |

InChI=1S/C9H18O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

Clave InChI |

UEUGALWLUYPXSZ-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)OCCC1CCCCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

(a) Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate (CAS 66347-68-0)

- Structure : Two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.

- Key Differences: Unlike 2-cyclohexylethyl methylsulfonate, this compound is a bis-sulfonate ester with a rigid cyclohexane backbone. The dual sulfonate groups increase polarity but reduce lipophilicity compared to the mono-sulfonate derivative.

- Reactivity : Bis-sulfonates are potent alkylating agents, often used in crosslinking applications or chemotherapy (e.g., busulfan analogues). The rigid structure may enhance stability compared to flexible ethyl-linked sulfonates .

(b) 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9)

- Structure: A phosphonofluoridate ester with a branched 2-ethylhexyl chain.

- Key Differences : Replaces the sulfonate group with a phosphorus-based moiety, enhancing hydrolytic stability. Phosphonates are less prone to hydrolysis than sulfonates, making them suitable for prolonged environmental persistence (e.g., pesticides). The branched alkyl chain further increases hydrophobicity .

(c) Ionic Liquids with Methylsulfonate Anions (e.g., [EMIM][MeSO₃])

- Structure : 1-Ethyl-3-methylimidazolium methylsulfonate, an ionic liquid with a methylsulfonate counterion.

- Key Differences : Ionic nature results in high thermal stability and low volatility. Applications include green solvents or electrolytes, contrasting with neutral sulfonate esters like 2-cyclohexylethyl methylsulfonate, which are volatile and reactive .

Physicochemical Properties

| Compound | Solubility (Polar Solvents) | Hydrolytic Stability | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Cyclohexylethyl methylsulfonate* | Moderate (organic solvents) | Low (acid/base) | ~50–70 (estimated) | Alkylation, intermediates |

| Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate | Low | Moderate | >100 | Crosslinking agents |

| 2-Ethylhexyl methylphosphonofluoridate | High (lipophilic) | High | <25 | Pesticides, nerve agents |

| [EMIM][MeSO₃] | High (polar ionic liquids) | High | <–20 | Solvents, electrolytes |

*Estimated based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.